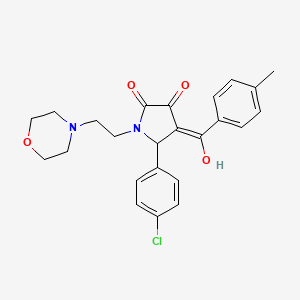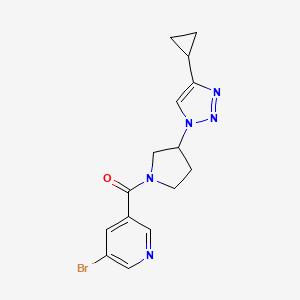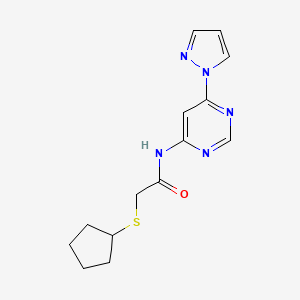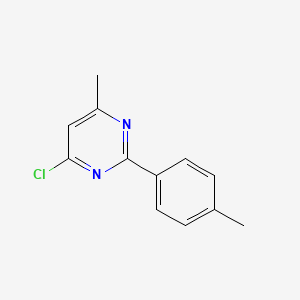
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
The compound falls within a broader category of benzopyranylamine compounds that have shown potential anti-tumor activities. These compounds, through their unique structures, have been observed to inhibit the growth of human breast, CNS, and colon cancer cell lines in vitro, often at very low concentrations. Some of these benzopyranylamine derivatives have been selected for in vivo testing against susceptible human cancers due to their promising in vitro activities. This highlights the potential of such compounds, including the one , in contributing to the development of new anticancer therapies (Jurd, 1996).
Antimicrobial Activities
Further research into related compounds has demonstrated antimicrobial properties. For example, certain Mannich base derivatives, including those involving morpholine components similar to the structure of the compound of interest, have been synthesized and shown to possess good or moderate activities against various microorganisms. These findings suggest that modifications of the core structure could yield valuable antimicrobial agents, potentially including the specific compound mentioned (Bektaş et al., 2007).
Photosensitizer Synthesis
Although not directly related to the exact chemical structure mentioned, derivatives with similar core structures have been synthesized for use as photosensitizers. These compounds, through strategic synthesis processes, have shown potential in medical applications, such as in photodynamic therapy. The research into such derivatives indicates a broader applicability of this class of compounds in creating agents that can be activated by light to achieve therapeutic effects (Diao Jun-lin et al., 2011).
Luminescent Material Development
Rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, which share some structural similarities with the compound , have been investigated for their luminescent properties. Such research demonstrates the potential of these compounds in the development of new luminescent materials, which could have applications in bioimaging, sensors, and electronic devices. The exploration of these complexes underlines the versatility of the compound's core structure for various scientific applications (Xiao-wei Li et al., 2012).
Propiedades
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-2-4-18(5-3-16)22(28)20-21(17-6-8-19(25)9-7-17)27(24(30)23(20)29)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYXTJNGCRHKX-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)
![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)



![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)

![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)
